2-cyano-N-(4-nitrophenyl)acetamide
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Overview
Description
2-cyano-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₇N₃O₃. It is a derivative of cyanoacetamide, where the nitrogen atom is substituted with a 4-nitrophenyl group.
Mechanism of Action
Target of Action
2-Cyano-N-(4-nitrophenyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it was reported that treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine furnished 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .
Biochemical Pathways
Cyanoacetamide derivatives, in general, are known to be involved in the formation of biologically active novel heterocyclic moieties .
Pharmacokinetics
The compound’s molecular weight is 20517 , which could influence its pharmacokinetic properties.
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant biological effects.
Action Environment
It’s worth noting that the compound’s storage temperature is ambient , which could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with ethyl cyanoacetate. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones, forming various heterocyclic compounds.
Substitution Reactions: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium hydroxide or potassium carbonate.
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used in nucleophilic substitution reactions.
Major Products Formed
Heterocyclic Compounds: Condensation reactions with aldehydes and ketones can lead to the formation of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles.
Substituted Derivatives: Nucleophilic substitution reactions can yield a range of substituted derivatives, depending on the nature of the nucleophile used.
Scientific Research Applications
2-cyano-N-(4-nitrophenyl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-nitrophenyl)acetamide: Similar in structure but with the nitro group in the ortho position.
2-cyano-N-(3-nitrophenyl)acetamide: Similar in structure but with the nitro group in the meta position.
Uniqueness
2-cyano-N-(4-nitrophenyl)acetamide is unique due to the para positioning of the nitro group, which influences its reactivity and the types of derivatives it can form. This positioning can affect the electronic properties of the compound, making it distinct from its ortho and meta counterparts .
Properties
IUPAC Name |
2-cyano-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZKBWOSZUORJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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